molecular formula C12H12O B173849 (8-Methylnaphthalen-1-yl)methanol CAS No. 10336-29-5

(8-Methylnaphthalen-1-yl)methanol

Cat. No.: B173849
CAS No.: 10336-29-5
M. Wt: 172.22 g/mol
InChI Key: DVSIOMKKABJNIM-UHFFFAOYSA-N
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Description

(8-Methylnaphthalen-1-yl)methanol: is an organic compound with the molecular formula C12H12O. It is a derivative of naphthalene, where a methyl group is attached to the eighth position and a hydroxymethyl group is attached to the first position of the naphthalene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method to synthesize (8-Methylnaphthalen-1-yl)methanol involves the Grignard reaction. This process typically starts with 8-methylnaphthalene, which reacts with formaldehyde in the presence of a Grignard reagent such as methylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent.

    Reduction of Ketones: Another method involves the reduction of 8-methylnaphthalen-1-yl ketone using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction is usually performed in an inert atmosphere to avoid oxidation.

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (8-Methylnaphthalen-1-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to (8-Methylnaphthalen-1-yl)methane.

    Substitution: It can undergo electrophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Thionyl chloride, phosphorus tribromide, and other halogenating agents.

Major Products Formed:

    Oxidation: 8-Methylnaphthalen-1-yl aldehyde, 8-Methylnaphthalen-1-yl carboxylic acid.

    Reduction: (8-Methylnaphthalen-1-yl)methane.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

Chemistry: (8-Methylnaphthalen-1-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the metabolic pathways of naphthalene derivatives. It helps in understanding the enzymatic processes involved in the metabolism of aromatic compounds.

Medicine: Although not a drug itself, this compound is used in the synthesis of various medicinal compounds. It is a precursor in the production of certain anti-inflammatory and antimicrobial agents.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals. It is also employed in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism of action of (8-Methylnaphthalen-1-yl)methanol involves its interaction with specific molecular targets. In chemical reactions, it acts as a nucleophile, participating in various substitution and addition reactions. The hydroxymethyl group enhances its reactivity, allowing it to form stable intermediates and products.

Comparison with Similar Compounds

    (1-Methylnaphthalen-2-yl)methanol: Similar structure but with the methyl and hydroxymethyl groups attached to different positions on the naphthalene ring.

    (2-Methylnaphthalen-1-yl)methanol: Another isomer with the methyl group at the second position and the hydroxymethyl group at the first position.

    (8-Methylnaphthalen-2-yl)methanol: Similar to (8-Methylnaphthalen-1-yl)methanol but with the hydroxymethyl group at the second position.

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This positioning affects its reactivity and the types of reactions it can undergo, making it valuable in specific synthetic applications.

Properties

IUPAC Name

(8-methylnaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-4-2-5-10-6-3-7-11(8-13)12(9)10/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSIOMKKABJNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575792
Record name (8-Methylnaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10336-29-5
Record name (8-Methylnaphthalen-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 3-L 4-neck flask equipped with an overhead stirrer, a thermocouple, a condenser, a nitrogen inlet, and a 1-L addition funnel was charged with potassium (30 g, 0.764 mol) and THF (1 L). The metal suspension was heated to 60° C. for 30 min and then stirred to room temperature. To the reaction mixture was then added naphthalene (2 g, 0.015 mol), the suspension was stirred at room temperature for 10 min and then cooled to −20° C. to afford a blue suspension. A solution of 1H,3H-Benzo[de]isochromene (26 g, 0.153 mol) in THF (500 ml) was slowly added via the addition funnel, with addition controlled so that the reaction temperature did not exceed −15° C. After stirring for 5 h at −20° C., the suspension was removed from the cooling bath, warmed with stirring to 0° C., and then allowed to stand without stirring (potassium metal settling). The solution was decanted and the residual potassium was cooled and carefully decomposed with isopropyl alcohol (IPA) under N2. The decanted solution was carefully treated with water (20 mL) under nitrogen and stirring was continued for 20 min. Additional water and ether were added and the organic layer was separated. The aqueous layer was extracted with CH2Cl2 and the combined organics were dried over MgSO4 and condensed in vacuo to yield a crude material. The crude material was purified by flash chromatography (7.5/2.5 hexane/EtOAc) to yield 8-methyl-1-napthalenemethanol as a solid.
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
26 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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